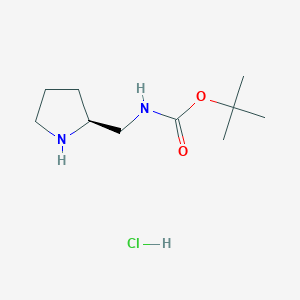

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Description

Crystallographic Analysis and Absolute Configuration Determination

The absolute configuration determination of (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride has been accomplished through multiple complementary analytical techniques. Single crystal X-ray diffraction represents the gold standard methodology for establishing absolute stereochemistry, providing unambiguous three-dimensional structural information. The compound crystallizes with the (S)-configuration at the pyrrolidine C-2 position, as confirmed by analysis of the stereochemical descriptors and comparison with known reference standards.

Advanced methodologies for absolute configuration determination have been developed specifically for chiral amine derivatives and their carbamate protecting group analogs. A highly useful approach involves the rationalization of stereoselective three-point interactions during chromatography on rationally designed chiral stationary phases, combined with conformational analysis of the corresponding tert-butyl-derived carbamates. This methodology requires facile derivatization of the amine and determination of the lowest energy conformation of the carbamate derivative. The absolute configuration determined through chiral structure activity relationships in high-performance liquid chromatography analysis has been verified by single-crystal X-ray analysis studies.

Microcrystal electron diffraction techniques have emerged as powerful alternatives when large single crystals cannot be obtained. This streamlined method employs virtual screening to identify promising chiral probes, experimental cocrystal screening, and structure determination without requiring large crystal growth. The method successfully analyzes chiral active pharmaceutical ingredient molecules by examining microcrystals formed with chiral probes such as amino acids, enabling absolute configuration assignment relative to the chiral probe reference.

The crystallographic data for related pyrrolidinium compounds reveal characteristic bond lengths and angles that provide insight into the structural features of the (S)-enantiomer. Studies of enantiomerically pure pyrrolidinium perchlorate salts show that the bond length between the silyl group and heterocyclic carbon atoms typically ranges around 1.91 angstroms, which influences the overall molecular geometry and reactivity patterns. These structural parameters are crucial for understanding the three-dimensional arrangement and potential intermolecular interactions.

Conformational Dynamics of the Pyrrolidine Ring System

The pyrrolidine ring system in this compound exhibits complex conformational behavior characterized by pseudorotational motion. The five-membered pyrrolidine ring can occupy various envelope and twisted conformations, described by two pseudorotation parameters: the phase angle (P) and the maximum puckering amplitude. The phase angle represents a periodic variable indicating which ring atoms are situated outside the ring plane and ranges from 0° to 360°, while the maximum puckering amplitude describes the degree of distortion and typically falls within 35° to 45°.

Conformational analysis using experimental vicinal proton-proton scalar coupling constants, combined with pseudorotation-based computational programs, reveals the equilibrium between different conformational states. The analysis assumes a two-state conformation equilibrium and employs mathematical relationships between exocyclic and endocyclic dihedral angles. For pyrrolidine nucleotide analogs with similar structural features, the conformational preferences show significant sensitivity to substitution patterns and the nature of attached functional groups.

The effect of carbamate substitution on pyrrolidine ring conformation demonstrates remarkable influence on the pseudorotational behavior. Studies of phosphonomethyl and phosphonoformyl derivatives reveal that the mode of attachment to the pyrrolidine nitrogen atom results in tuning the conformation over the entire pseudorotation wheel. While phosphonoformyl derivatives tend to constrain the pyrrolidine ring conformation to narrow northern and southern regions due to the planar arrangement of specific carbon-nitrogen-carbon fragments, other substitution patterns allow more flexible conformational sampling across eastern and western segments of the pseudorotation cycle.

Density functional theory calculations at the B3LYP/6-31G* level provide energy profiles for five-membered pyrrolidine ring pseudorotation, generating conformers covering the complete pseudorotational pathway in systematic angular increments. These computational studies, validated against experimental coupling constant data, confirm the two-state equilibrium model and demonstrate good agreement between theoretical predictions and experimental observations. The energy minima correspond to predominant conformations that can be identified through systematic variation of the phase angle parameter.

Hydrogen Bonding Network in Hydrochloride Salt Formation

The hydrogen bonding network in this compound involves multiple donor-acceptor interactions that stabilize the crystal structure and influence the molecular conformation. The protonated pyrrolidine nitrogen serves as a primary hydrogen bond donor, forming electrostatic interactions with the chloride counterion. These ionic interactions are fundamental to the salt formation and contribute significantly to the overall structural stability.

Carbamate functional groups exhibit characteristic hydrogen bonding patterns that depend on their conformational state. The carbamate carbonyl oxygen and alkoxy oxygen atoms can participate in hydrogen bonding as acceptors, while the nitrogen-hydrogen bond in the carbamate group serves as a potential donor. The equilibrium between syn and anti rotamers of the carbamate group is influenced by hydrogen bonding interactions, with different rotamers exhibiting distinct hydrogen bonding capabilities.

Research on carbamate hydrogen bonding reveals that the syn/anti rotamer ratios can be controlled through external hydrogen bonding interactions. Acetic acid moderately stabilizes double hydrogen bonding of the syn rotamer in phenyl carbamate systems, while showing no relevant effect on pyridyl carbamate derivatives. More sophisticated hydrogen bonding systems, such as donor-acceptor-donor triads, can strongly stabilize specific rotamers through selective recognition of particular conformational states.

The formation of the hydrochloride salt introduces additional complexity to the hydrogen bonding network. The chloride anion can participate in multiple hydrogen bonding interactions simultaneously, creating extended networks that propagate through the crystal structure. Studies of related pyrrolidinium salt structures demonstrate that hydrogen bonding motifs in enantiomerically pure compounds are particularly important for understanding activation modes in organocatalytic transformations. The specific arrangement of hydrogen bonds influences not only the crystal packing but also the conformational preferences of the organic cation.

Comparative Analysis of Enantiomeric and Diastereomeric Forms

The comparative analysis of this compound with its enantiomeric and diastereomeric counterparts reveals significant differences in physical properties, conformational preferences, and chemical reactivity. The (S)-enantiomer, characterized by CAS number 1070968-08-9, exhibits distinct spectroscopic signatures compared to the corresponding (R)-enantiomer with CAS number 1070295-76-9.

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| CAS Number | 1070968-08-9 | 1070295-76-9 |

| Molecular Weight | 236.74 g/mol | 236.74 g/mol |

| Optical Rotation | Specific value for (S) | Opposite sign for (R) |

| Crystal System | Characteristic packing | Mirror image packing |

The enantiomeric forms display identical molecular formulas and masses but exhibit opposite optical rotations and distinct three-dimensional arrangements in crystalline form. Nuclear magnetic resonance spectroscopy provides valuable tools for distinguishing between enantiomers when combined with chiral derivatizing agents or chiral solvents. The coupling patterns and chemical shifts remain identical for both enantiomers in achiral environments, but differences emerge when analyzed under chiral conditions.

Diastereomeric relationships become apparent when considering positional isomers such as (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, which features the carbamate substituent at the 3-position rather than the 2-position of the pyrrolidine ring. These constitutional isomers exhibit fundamentally different physical and chemical properties due to the altered substitution pattern, including different melting points, solubility profiles, and conformational preferences.

The comparative analysis extends to related structural analogs within the pyrrolidine carbamate family. Compounds such as tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate represent multiply substituted derivatives that introduce additional stereochemical complexity. These compounds demonstrate how multiple chiral centers interact to influence overall molecular conformation and intermolecular interactions.

Synthetic applications benefit significantly from understanding these stereochemical relationships. The (R)-enantiomer serves as a valuable reagent for preparing chiral building blocks and intermediates, often utilized as a catalyst or protecting group for amines during synthetic reactions. The unique chiral structure enables precise control over reaction stereochemistry, making it an important tool for synthesizing complex molecules with specific stereochemical requirements. The good solubility in common organic solvents enhances versatility in diverse synthetic processes.

Properties

IUPAC Name |

tert-butyl N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIPBKSPZRMDNE-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660821 | |

| Record name | tert-Butyl {[(2S)-pyrrolidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070968-08-9 | |

| Record name | tert-Butyl {[(2S)-pyrrolidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is with a molecular weight of 236.74 g/mol. This compound has garnered attention due to its potential applications in treating various medical conditions, including neurological disorders and cancer.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 236.74 g/mol |

| IUPAC Name | tert-butyl N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate; hydrochloride |

| PubChem CID | 44828652 |

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and induce apoptosis in cancer cells. Studies have shown that this compound can influence various signaling pathways, leading to significant effects on cell proliferation and survival.

- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to exert protective effects on neuronal cells by inhibiting apoptotic pathways and enhancing cell survival through modulation of neurotrophic factors.

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT-116 (colon cancer). The compound induces apoptosis through mechanisms involving the activation of caspases and the disruption of mitochondrial membrane potential.

Case Studies

- Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that the compound significantly reduces cell viability in A549 cells with an IC50 value comparable to established chemotherapeutic agents. The results indicated a dose-dependent response, confirming its potential as an anticancer agent.

- Flow Cytometry Analysis : Flow cytometry was employed to assess the induction of apoptosis in treated cancer cells. The results revealed a marked increase in late apoptosis and necrosis, particularly at higher concentrations of the compound, suggesting a robust pro-apoptotic effect.

Safety Profile

The safety profile of this compound indicates potential irritant properties. Hazard statements include:

- Harmful if swallowed (H302)

- Causes skin irritation (H315)

- Causes serious eye irritation (H319)

Scientific Research Applications

Scientific Research Applications

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride has several notable applications:

-

Medicinal Chemistry

- Serves as a precursor in the synthesis of pharmaceuticals targeting neurological disorders and cancer.

- Investigated for its potential to inhibit specific enzymes, such as protein methyltransferases, which play crucial roles in gene expression and cellular signaling pathways.

-

Chemical Synthesis

- Used as an intermediate in the production of complex organic molecules.

- Its ability to undergo oxidation and reduction reactions allows for the generation of diverse derivatives tailored for specific biological applications.

-

Biological Studies

- Explored for its role in enzyme inhibition and receptor binding, contributing to research on drug design and development.

Case Study 1: Inhibition of Protein Methyltransferases

A study examined the inhibitory effects of this compound on protein methyltransferases using MALDI-MS assays. Results indicated that at concentrations as low as 50 nM, the compound significantly reduced tri-methylation of substrate peptides, demonstrating its potential as a selective inhibitor .

Case Study 2: Synthesis of Bioactive Molecules

The compound has been successfully employed as an intermediate in synthesizing bioactive molecules with therapeutic potential against various diseases. Its structural characteristics facilitate reactions that lead to diverse derivatives, enhancing its utility in drug discovery .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for pharmaceuticals | Targets neurological disorders and cancer |

| Chemical Synthesis | Intermediate in organic synthesis | Generates diverse derivatives |

| Biological Studies | Enzyme inhibition and receptor binding | Potential selective inhibitor of protein methyltransferases |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares key attributes of (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride with analogous compounds identified in the evidence:

Key Research Findings

Pyrrolidine vs. Azetidine Derivatives

- Ring Size and Reactivity : Azetidine derivatives (e.g., CAS 67376-94-7) exhibit higher ring strain due to their 4-membered structure, enhancing reactivity in nucleophilic substitutions compared to pyrrolidine analogs .

- Solubility and Bioavailability: The hydrochloride salt of the target compound (CAS 1070968-08-9) improves aqueous solubility, critical for oral bioavailability in drug candidates, whereas non-salt forms (e.g., CAS 122536-76-9) may require formulation adjustments .

Preparation Methods

General Synthetic Strategy

The preparation of (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride generally involves the protection of the pyrrolidine amine with a tert-butoxycarbonyl (Boc) group followed by conversion to the hydrochloride salt. The Boc group serves as a protecting group for the amine, facilitating further chemical transformations.

Preparation of the Boc-Protected Pyrrolidinylmethyl Carbamate

A common approach starts from the chiral pyrrolidine derivative, which is reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group on the amine nitrogen.

- Starting Material: (S)-pyrrolidin-2-ylmethylamine

- Reagents: Di-tert-butyl dicarbonate (Boc2O)

- Solvent: Dichloromethane (CH2Cl2) or ethyl acetate

- Base: Potassium carbonate (K2CO3) or triethylamine (TEA)

- Temperature: 0 °C to room temperature

- Time: Several hours to overnight

This reaction yields the tert-butyl (pyrrolidin-2-ylmethyl)carbamate intermediate with high stereochemical retention.

Conversion to Hydrochloride Salt

The free Boc-protected amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethereal HCl or HCl in dioxane. This step stabilizes the compound and improves its handling and solubility properties.

Representative Experimental Procedure

A detailed example from literature describes the following:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | React (S)-pyrrolidin-2-ylmethylamine with Boc2O in CH2Cl2 in presence of K2CO3 at 0 °C to room temperature for 16 h under inert atmosphere | Formation of tert-butyl (S)-(pyrrolidin-2-ylmethyl)carbamate |

| 2 | Isolate product by filtration, concentrate, and purify by silica gel chromatography (ethyl acetate/hexane) | Pure Boc-protected amine |

| 3 | Treat with HCl (e.g., 4 M HCl in dioxane) to obtain hydrochloride salt | This compound |

The yield reported for similar steps is around 28% for the alkylation step involving potassium carbonate and dichloromethane at 20 °C for 16 hours.

Alternative Synthetic Routes

Other methods involve the synthesis of N-hydroxy carbamates or alkanoyloxycarbamates as intermediates, followed by base-mediated intramolecular decarboxylation to yield alkylamines, which can then be Boc-protected. This approach is more general for alkylamine synthesis but can be adapted for pyrrolidinylmethyl derivatives.

Solubility and Formulation Notes

For practical applications, preparation of stock solutions of this compound is standardized with detailed solvent volumes for various molarities, facilitating biological assays or further synthetic steps.

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 4.224 | 0.8448 | 0.4224 |

| 5 mg | 21.1202 | 4.224 | 2.112 |

| 10 mg | 42.2404 | 8.4481 | 4.224 |

Physical methods such as vortexing, ultrasound, or hot water baths are recommended to aid dissolution during formulation.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | (S)-pyrrolidin-2-ylmethylamine |

| Protecting Group Reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Base | Potassium carbonate or triethylamine |

| Solvent | Dichloromethane, ethyl acetate |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12–16 hours |

| Purification | Silica gel chromatography (ethyl acetate/hexane) |

| Salt Formation | HCl in dioxane or ethereal HCl |

| Yield | Approx. 28% (alkylation step) |

Research Findings and Considerations

- The stereochemical integrity of the (S)-configuration is maintained throughout the Boc protection and salt formation steps.

- Use of mild bases and controlled temperature is critical to avoid racemization.

- The hydrochloride salt form improves compound stability and solubility, which is beneficial for downstream applications.

- Alternative synthetic routes via alkanoyloxycarbamates and intramolecular decarboxylation provide a versatile approach but are less commonly applied specifically to this compound.

- The compound’s preparation is amenable to scale-up with appropriate control of reaction conditions and purification.

Q & A

What are the critical considerations for optimizing the synthesis of (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride to minimize racemization?

Answer: Racemization during synthesis is a key challenge due to the chiral pyrrolidine core. To preserve stereochemistry:

- Use low-temperature conditions (0–5°C) during carbamate formation to reduce nucleophilic attack on the tert-butyloxycarbonyl (Boc) group.

- Employ non-polar solvents (e.g., dichloromethane) and mild bases (e.g., triethylamine) to avoid base-induced epimerization .

- Monitor reaction progress via chiral HPLC (e.g., using a Chiralpak® AD-H column) to confirm enantiomeric excess (≥98%) .

How can researchers resolve discrepancies in NMR data for this compound when comparing experimental results with theoretical predictions?

Answer: Discrepancies often arise from dynamic conformational changes or solvent effects:

- Perform variable-temperature NMR (VT-NMR) to identify rotameric equilibria in the pyrrolidine ring or carbamate group.

- Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using B3LYP/6-31G* basis sets) to validate assignments .

- Use deuterated DMSO for enhanced resolution of exchangeable protons (e.g., NH in carbamate) .

What advanced techniques are recommended for characterizing the hydrochloride salt’s crystal structure and stability?

Answer:

- Single-crystal X-ray diffraction (SC-XRD): Resolve the absolute configuration of the chiral center and confirm hydrogen-bonding patterns between the hydrochloride and carbamate groups. SHELXL is recommended for refinement due to its robustness in handling small-molecule data .

- Thermogravimetric analysis (TGA): Assess thermal stability; typical decomposition onset for Boc-protected amines is >150°C, but hydrochloride salts may degrade earlier (~120°C) .

- Dynamic vapor sorption (DVS): Evaluate hygroscopicity, as hydrochloride salts often exhibit high water affinity, impacting storage conditions .

How should researchers design experiments to evaluate the compound’s reactivity in cross-coupling reactions relevant to drug discovery?

Answer:

- Functional group compatibility: The Boc group is stable under Suzuki-Miyaura conditions but may cleave under strong acidic/basic conditions. Pre-screen Pd catalysts (e.g., Pd(OAc) vs. PdCl) to avoid deprotection .

- Substrate scope: Test reactivity with boronate esters (e.g., aryl/heteroaryl partners) to assess steric effects from the pyrrolidine methylene group.

- Post-reaction analysis: Use LC-MS to detect Boc cleavage byproducts and optimize reaction time/temperature to retain carbamate integrity .

What methodologies are effective for analyzing diastereomer formation during derivatization of this compound?

Answer:

- Chiral stationary phases: Employ ultra-high-performance liquid chromatography (UHPLC) with columns like Phenomenex Lux® Cellulose-2 for baseline separation of diastereomers.

- Mechanistic studies: Use - HMBC NMR to probe stereochemical outcomes in nucleophilic substitutions (e.g., alkylation of the pyrrolidine nitrogen) .

- Kinetic resolution: Monitor reaction intermediates via time-resolved circular dichroism (CD) spectroscopy to identify rate differences in diastereomer formation .

How can computational modeling guide the rational design of analogs based on this compound’s scaffold?

Answer:

- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the pyrrolidine’s spatial orientation and hydrogen-bonding capacity .

- QSAR studies: Corrogate substituent effects (e.g., Boc vs. Cbz protecting groups) on lipophilicity (clogP) and bioavailability using Schrödinger’s QikProp module .

- Conformational analysis: Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water) to predict dominant conformers and guide synthetic modifications .

What strategies mitigate degradation during long-term storage of this hydrochloride salt?

Answer:

- Packaging: Store under argon in amber glass vials at –20°C to prevent oxidation and photodegradation.

- Stability assays: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation pathways typically involve Boc cleavage or pyrrolidine ring oxidation .

- Lyophilization: For aqueous solutions, lyophilize and reconstitute in anhydrous DMF or DMSO to minimize hydrolysis .

How do pH and solvent polarity influence the compound’s stability in biological assays?

Answer:

- pH-dependent stability: The hydrochloride salt dissociates in aqueous buffers (pH > 5), releasing free amine. Use phosphate buffers (pH 4.5–6.0) to maintain salt integrity during cell-based assays .

- Solvent effects: In polar aprotic solvents (e.g., acetonitrile), the Boc group remains stable. Avoid alcohols (e.g., methanol) to prevent transesterification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.